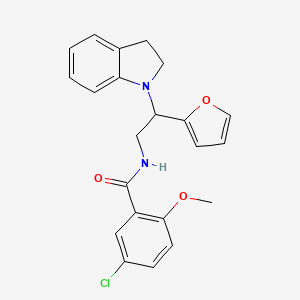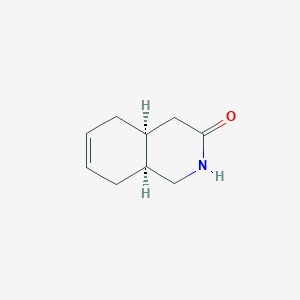
N-(2,3-dimethylphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
- Synthesis of Derivatives: A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which demonstrated significant anti-inflammatory activity.
Radioligand Synthesis for PET Imaging
- Radiosynthesis of [18F]PBR111: Dollé et al. (2008) conducted a study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This involved a derivative closely related to N-(2,3-dimethylphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide (Dollé et al., 2008).
Molecular Structure Analysis
- Crystal Structure of Related Compounds: A study by Sethusankar et al. (2002) examined the crystal structure of a compound similar to this compound, providing insights into its molecular structure and stability through intermolecular hydrogen bonds (Sethusankar et al., 2002).
Novel Antipsychotic Agent Research
- Potential Antipsychotic Properties: Wise et al. (1987) investigated derivatives of this compound, identifying potential antipsychotic properties in animal behavioral tests, distinct from interactions with dopamine receptors (Wise et al., 1987).
Dipeptide Mimetics Synthesis
- Synthesis of Hydantoin Derivatives: Todorov and Naydenova (2010) synthesized novel 5,5-dimethylhydantoin derivatives, structurally related to this compound, and characterized them using various spectroscopic methods (Todorov & Naydenova, 2010).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-6-5-8-16(14(13)2)21-18(24)12-22-10-11-23(19(22)25)17-9-4-3-7-15(17)20/h3-9H,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYYUMBXQOJASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2654457.png)
![ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2654460.png)
![4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid](/img/structure/B2654461.png)
![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)







![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)